Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate

Description

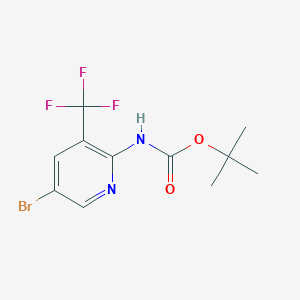

Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate is a pyridine derivative featuring a bromo substituent at position 5, a trifluoromethyl group at position 3, and a tert-butyl carbamate protective group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the trifluoromethyl and bromo groups. The tert-butyl carbamate moiety enhances stability during synthetic processes, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula |

C11H12BrF3N2O2 |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-8-7(11(13,14)15)4-6(12)5-16-8/h4-5H,1-3H3,(H,16,17,18) |

InChI Key |

OIBAQYOXMCTYAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 5-bromo-3-(trifluoromethyl)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The pyridine ring can be oxidized under certain conditions, leading to the formation of N-oxides.

Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using appropriate reducing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Major Products:

- Substitution reactions yield derivatives where the bromine atom is replaced by other functional groups.

- Oxidation reactions produce N-oxides of the pyridine ring.

- Reduction reactions result in partially or fully reduced trifluoromethyl groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of novel catalysts and ligands for various chemical reactions.

Biology:

- Investigated for its potential as a building block in the synthesis of biologically active compounds.

- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

- Explored for its potential as a pharmacophore in drug design and development.

- Evaluated for its activity against specific biological targets, such as enzymes or receptors.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The trifluoromethyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups (e.g., methoxy, hydroxy) in analogs. Key comparisons include:

a) tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (CAS 1138443-96-5)

- Substituents : 5-bromo, 3-methoxy.

- Molecular Formula : C₁₂H₁₇BrN₂O₃.

- Molecular Weight : 317.18 g/mol.

- Impact : The methoxy group donates electron density via resonance, increasing nucleophilicity at the pyridine ring compared to the trifluoromethyl analog. This affects reactivity in cross-coupling reactions .

b) tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 1207175-73-2)

- Substituents : 5-bromo, 3-hydroxy.

- Molecular Formula : C₁₀H₁₃BrN₂O₃.

- Molecular Weight : 289.13 g/mol.

- Impact : The hydroxy group enables hydrogen bonding, improving solubility in polar solvents. However, it reduces stability under acidic conditions compared to the trifluoromethyl variant .

c) tert-Butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8)

Structural and Functional Comparison Table

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Price (1g, USD) |

|---|---|---|---|---|---|

| Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate | 5-Br, 3-CF₃ | C₁₁H₁₂BrF₃N₂O₂ | ~357.14 | N/A | ~400 (estimated) |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (1138443-96-5) | 5-Br, 3-OCH₃ | C₁₂H₁₇BrN₂O₃ | 317.18 | 0.82 | 400 |

| tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (1207175-73-2) | 5-Br, 3-OH | C₁₀H₁₃BrN₂O₃ | 289.13 | 0.82 | 400 |

| tert-Butyl (4-bromopyridin-2-yl)carbamate (207799-10-8) | 4-Br | C₁₀H₁₃BrN₂O₂ | 273.13 | 0.86 | 400 |

| (E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (1228670-07-2) | 4-Cl, 3-CH=N-OH | C₁₁H₁₄ClN₃O₃ | 271.70 | N/A | 400 |

Biological Activity

Tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate (CAS No. 1607838-08-3) is a compound of interest due to its unique structural features, including a trifluoromethyl group and a bromo substituent on a pyridine ring. These characteristics are known to influence the biological activity of compounds significantly. This article explores the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H12BrF3N2O2

- Molecular Weight : 341.12 g/mol

- Structure : The compound consists of a pyridine ring with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position, linked to a tert-butyl carbamate moiety.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an inhibitor of specific enzymes and its therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency against certain biological targets. For instance, studies have shown that similar trifluoromethyl-containing compounds can inhibit enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types . The presence of the bromine atom may also contribute to increased binding affinity due to halogen bonding interactions.

Structure-Activity Relationships (SAR)

The SAR studies for related compounds suggest that modifications on the pyridine ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall potency against targeted receptors or enzymes .

Case Study 1: Inhibition of BCATs

A study focusing on BCAT inhibitors highlighted that the incorporation of trifluoromethyl groups into the structure led to improved selectivity and potency in inhibiting these enzymes. The dual BCAT1/2 inhibitor BAY-069, which shares structural similarities with this compound, displayed significant cellular activity .

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of related carbamate derivatives. The findings suggested that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating potential therapeutic applications in treating infections caused by resistant strains .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | 1607838-08-3 | BCAT1/2 | TBD | Potential inhibitor |

| BAY-069 | TBD | BCAT1/2 | <0.1 | High selectivity and potency |

| Related Trifluoromethyl Carbamate | TBD | Various | TBD | Antimicrobial properties observed |

Q & A

Basic Synthesis and Reaction Design

Q: What are the typical synthetic routes for preparing tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate? A: The compound is synthesized via carbamate formation by reacting 5-bromo-3-(trifluoromethyl)pyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and using inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Purification is achieved via column chromatography or recrystallization .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving the bromine substituent? A: Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced stability.

- Solvent choice : Mixes of dioxane/water or THF to balance solubility and reactivity.

- Temperature : 80–100°C under microwave irradiation for accelerated kinetics.

- Ligands : XPhos or SPhos to improve regioselectivity. Yield tracking via HPLC or LC-MS ensures reproducibility .

Basic Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key techniques include:

- ¹H/¹³C NMR : To identify carbamate tert-butyl protons (~1.4 ppm) and pyridine ring signals.

- IR spectroscopy : Confirms carbamate C=O stretch (~1700 cm⁻¹).

- HRMS : Validates molecular weight (e.g., M+Na⁺ peak at 367.02 Da). X-ray crystallography may resolve substituent positioning in ambiguous cases .

Advanced Data Contradiction Analysis

Q: How to resolve contradictions in reported reactivity or spectroscopic data for this compound? A: Discrepancies may arise from solvent polarity effects on NMR shifts or competing reaction pathways. Mitigation strategies:

- Replicate experiments under standardized conditions.

- Use computational models (DFT) to predict electronic environments.

- Cross-validate with alternative techniques (e.g., NOESY for spatial proximity) .

Basic Biological Activity Profiling

Q: How to design assays to evaluate this compound’s interaction with biological targets? A: Use enzyme inhibition assays (e.g., kinase or protease screens) with fluorescence-based readouts. Dose-response curves (0.1–100 µM) determine IC₅₀ values. Counter-screens against related enzymes assess selectivity. Cellular uptake can be monitored via LC-MS in HEK293 or HepG2 lines .

Advanced Stability and Storage

Q: What factors influence the compound’s stability during long-term storage? A: Degradation is minimized by:

- Temperature : Store at 2–8°C in amber vials to prevent light-induced decomposition.

- Humidity control : Use desiccants to avoid carbamate hydrolysis.

- Solvent choice : Dissolve in anhydrous DMSO or DCM for aliquots. Regular LC-MS checks monitor purity over time .

Advanced Electrophilic Reactivity

Q: How do substituents (Br, CF₃) influence electrophilic aromatic substitution (EAS) reactivity? A: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing EAS to the meta position relative to itself. Bromine further enhances electrophilicity at the 5-position, enabling regioselective functionalization. Computational Fukui indices can predict reactive sites .

Advanced Scale-Up Challenges

Q: What methodological adjustments are needed for scaling up synthesis in academic labs? A: Transition from batch to flow chemistry improves heat/mass transfer. Use packed-bed reactors with immobilized catalysts (e.g., Pd on carbon). In-line purification (scavenger resins) reduces post-reaction workup. Process analytical technology (PAT) monitors real-time yield .

Basic Solubility Challenges

Q: What strategies improve solubility for in vitro assays? A: Co-solvents (e.g., DMSO up to 10% v/v) or surfactants (Tween-80) enhance aqueous solubility. For recalcitrant cases, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .

Advanced Mechanistic Probes

Q: How to investigate the carbamate group’s role in biological interactions? A: Isotopic labeling (¹⁵N or ¹³C in the carbamate) combined with NMR or MS traces metabolic fate. Site-directed mutagenesis of target proteins identifies binding residues. Competitive inhibition assays with tert-butyl-free analogs quantify carbamate contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.